molecular formula C25H28N4O2 B6055011 N-[4-(3,4-dihydroisoquinolin-2(1H)-yl)-4-oxobutyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

N-[4-(3,4-dihydroisoquinolin-2(1H)-yl)-4-oxobutyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

Cat. No.: B6055011
M. Wt: 416.5 g/mol
InChI Key: XOZITJDEKUZSCI-UHFFFAOYSA-N
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Description

N-[4-(3,4-dihydroisoquinolin-2(1H)-yl)-4-oxobutyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a complex organic compound that belongs to the class of beta-carbolines and isoquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound combines elements of both beta-carboline and isoquinoline, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-dihydroisoquinolin-2(1H)-yl)-4-oxobutyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide typically involves multi-step organic reactions. One common approach is the N-alkylation of 3,4-dihydroisoquinolinone derivatives, followed by the formation of the beta-carboline core. The reaction conditions often include the use of mild bases and solvents such as acetonitrile or ethanol .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The choice of reagents and reaction conditions is critical to minimize by-products and ensure the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-dihydroisoquinolin-2(1H)-yl)-4-oxobutyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

N-[4-(3,4-dihydroisoquinolin-2(1H)-yl)-4-oxobutyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(3,4-dihydroisoquinolin-2(1H)-yl)-4-oxobutyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that promote therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(3,4-dihydroisoquinolin-2(1H)-yl)-4-oxobutyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is unique due to its combined beta-carboline and isoquinoline structure, which imparts distinct chemical and biological properties. This dual structure allows it to interact with a broader range of molecular targets, making it a versatile compound in scientific research .

Properties

IUPAC Name

N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)-4-oxobutyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O2/c30-24(28-14-11-18-6-1-2-7-19(18)16-28)10-5-13-26-25(31)29-15-12-21-20-8-3-4-9-22(20)27-23(21)17-29/h1-4,6-9,27H,5,10-17H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOZITJDEKUZSCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CCCNC(=O)N3CCC4=C(C3)NC5=CC=CC=C45
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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